2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol
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Overview
Description
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is an organic compound with the molecular formula C13H12N4O It is known for its unique structure, which combines a benzotriazole moiety with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol typically involves the reaction of benzotriazole with a phenolic compound. One common method is the condensation reaction between 1H-1,2,3-benzotriazole-4-amine and salicylaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzotriazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted phenolic and benzotriazole derivatives.
Scientific Research Applications
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichlorophenol
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol
Uniqueness
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is unique due to its specific combination of a benzotriazole moiety and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-12-7-2-1-4-9(12)8-14-10-5-3-6-11-13(10)16-17-15-11/h1-7,14,18H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNEBJKGGDFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC3=NNN=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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